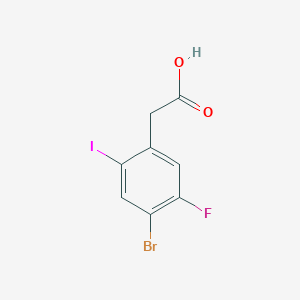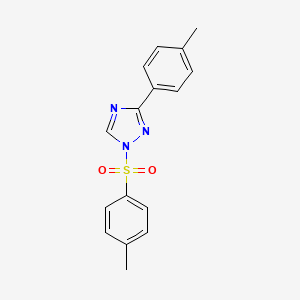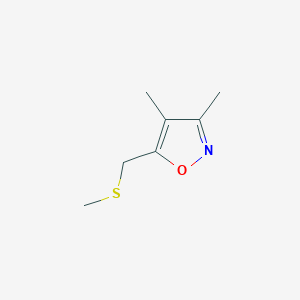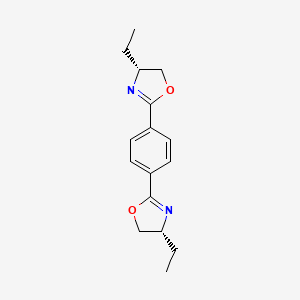
N-(3-Methylisoxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O2 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-4-yl)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
Condensation Reaction: 3-amino-5-methylisoxazole is condensed with acetic anhydride in ethanol under reflux conditions for several hours.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial crystallization techniques and may undergo additional quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
N-(3-Methylisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(3-Methylisoxazol-4-yl)carboxylic acid.
Reduction: Formation of N-(3-Methylisoxazol-4-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学研究应用
N-(3-Methylisoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Methylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- N-(5-Methylisoxazol-3-yl)acetamide
- N-(3-Methylisoxazol-5-yl)acetamide
- N-(3-Methylisoxazol-4-yl)carboxamide
Uniqueness
N-(3-Methylisoxazol-4-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
N-(3-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(3-10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |
InChI 键 |
IBRLDRPAGRTJQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC=C1NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


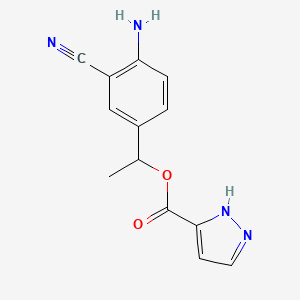
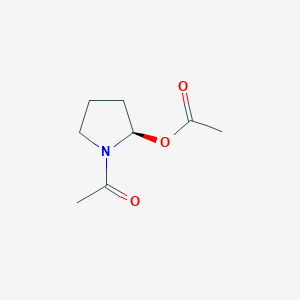
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
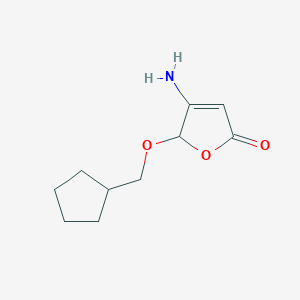
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
